molecular formula C11H13ClN2 B1584196 6-Chlorogramine CAS No. 50517-12-9

6-Chlorogramine

Cat. No. B1584196
CAS RN: 50517-12-9
M. Wt: 208.69 g/mol
InChI Key: PQOIPGFSMNOWAU-UHFFFAOYSA-N
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Description

6-Chlorogramine, also known as 6-Chloro-3-(dimethylaminomethyl)indole, is a chemical compound with the molecular formula C11H13ClN2 . Its molecular weight is 208.69 .


Synthesis Analysis

The synthesis of 6-Chlorogramine involves a reaction with formaldehyde and dimethylamine in acetic acid . The compound 6-chloroindole is dissolved in the reaction mixture, which is then left at room temperature for approximately 16 hours . The solution is poured into NaOH 2N and extracted with ethyl ether . The organic phase is washed with saturated NaCl/H2O and dried on anhydrous magnesium sulphate overnight . On evaporation of the solvent, a residue of practically pure 6-chloro-gramine is obtained .

Scientific Research Applications

1. Analyzing Metal-Ligand Bonding

Research by Minasian et al. (2012) demonstrated the use of chlorine K-edge X-ray absorption spectroscopy to probe electronic structures in metal-ligand bonding. This study is significant in understanding the role of chlorine in bonding and can be related to compounds like 6-Chlorogramine.

2. Characterization of Molecular Structures

Karabacak and Kurt (2008) conducted a study on 6-chloronicotinic acid, a compound structurally related to 6-Chlorogramine. Their research involved analyzing the molecular structure, infrared and Raman spectra, and vibrational assignments using Fourier Transform Infrared and Raman spectroscopy, along with Density Functional Theory (DFT) Karabacak & Kurt, 2008. This kind of study is essential for understanding the chemical behavior of chlorine-containing compounds.

3. Chlorine as a Disinfectant in Water Treatment

Several studies have focused on the role of chlorine in water treatment. Tzanavaras et al. (2007) reviewed methods for determining chlorine dioxide, a disinfectant in water treatment Tzanavaras, Themelis, & Kika, 2007. Similarly, studies on chlorine species evolution during electrochlorination Mostafa, Reinsberg, Garcia-Segura, & Baltruschat, 2018 have implications for understanding the chemical behavior of chlorine in water treatment processes.

4. Electrochemical Analysis

Research on the electroreduction of chlorine-containing compounds, such as the study on 6-chloro-2-pyridinecarboxylic acid by Corredor and Mellado (2006), highlights the electrochemical properties of such compounds Corredor & Mellado, 2006. Understanding these properties is crucial for various applications, including environmental monitoring and analytical chemistry.

5. Environmental Impact Assessment

The biogeochemistry of chlorine, as studied by Lovett et al. (2005), provides insights into the environmental cycles and impacts of chlorine Lovett, Likens, Buso, Driscoll, & Bailey, 2005. Such research is essential for understanding the broader ecological implications of chlorine compounds like 6-Chlorogramine.

properties

IUPAC Name

1-(6-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOIPGFSMNOWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288913
Record name 6-Chlorogramine
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Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorogramine

CAS RN

50517-12-9
Record name 6-Chloro-N,N-dimethyl-1H-indole-3-methanamine
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Record name NSC 58080
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Record name 50517-12-9
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Record name 6-Chlorogramine
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Synthesis routes and methods I

Procedure details

The starting material is prepared as follows: To the solution of 265 ml of acetic acid, 116 ml of 36% aqueous formaldehyde and 190 ml of 40% aqueous dimethylamine, 226.5 g of 6-chloroindole are added portionwise during 45 minutes while stirring at about 40°. The mixture is heated to 60° for 15 minutes and stirred at room temperature for 1 hour. It is cooled to 10°, combined with 500 ml of water, 400 ml of 25% aqueous sodium hydroxide and 100 ml of 20% aqueous sodium carbonate, stirred for 1/2 hour at 10°-20°, and filtered. The filtrate is combined with 250 ml 12% aqueous sodium carbonate, stirred for 1/2 hour, again filtered, both residues are washed with about 3 lt of water, combined and dried, to yield 300 g of 6-chloro-3-dimethylaminomethylindole melting at 130°-133°.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
116 mL
Type
reactant
Reaction Step Four
Quantity
190 mL
Type
reactant
Reaction Step Four
Quantity
226.5 g
Type
reactant
Reaction Step Four
Quantity
265 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Glacial acetic acid (0,4 ml) was added dropwise to an aqueous solution at 33% (w/v) of dimethylamine (0,4 ml), cooled in an ice bath, at a speed so as not to exceed a temperature of 5° C. Under continuous stirring and in an ice bath, were added in succession an aqueous solution of formaldehyde (0,2 ml at 40% w/v) and then 420 mg of 6-chloroindole, which in approximately 10 minutes dissolved in the reaction mixture with the development of heat. The reaction mixture was left at room temperature for approximately 16 hours. The solution was then poured into NaOH 2N (10 ml) and extracted with ethyl ether (3×15 ml). The organic phase was washed with saturated NaCl/H2O (2×10 ml) and dried on anhydrous magnesium sulphate overnight. On evaporation of the solvent, a residue was obtained, of practically pure 6-chloro-gramine, equal to 550 mg (yield 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods III

Procedure details

The starting material is prepared as follows: To the solution of 265 ml of acetic acid, 116 ml of 36% aqueous formaldehyde and 190 ml of 40% aqueous dimethylamine, 226.5 g of 6-chloroindole are added portionwise during 45 minutes while stirring at about 40°. The mixture is heated to 60° for 15 minutes and stirred at room temperature for 1 hour. It is cooled to 10°, combined with 500 ml of water, 400 ml of 25% aqueous sodium hydroxide and 100 ml of 20% aqueous sodium carbonate, stirred for 1/2 hour at 10°-20°, and filtered. The filtrate is combined with 250 ml 12% aqueous sodium carbonate, stirred for 1/2 hour, again filtered, both residues are washed with about 3 lt of water, combined and dried, to yield 300 of 6-chloro-3-dimethylaminomethylindole melting at 130°-133°.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
116 mL
Type
reactant
Reaction Step Four
Quantity
190 mL
Type
reactant
Reaction Step Four
Quantity
226.5 g
Type
reactant
Reaction Step Four
Quantity
265 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Fujita, R Nishikawa, O Sasamoto… - The Journal of …, 2019 - ACS Publications
A new method for the substitution of 3-[(dimethylamino)methyl]indoles (gramines) with malonate-based nucleophiles was developed using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT…
Number of citations: 7 pubs.acs.org

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